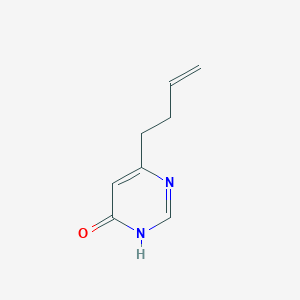
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol, also known as 3-Fluoro-4-methyl-2-methylpyrimidine-4-ol, is an important compound in the field of medicinal chemistry. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is used as a building block for various organic synthesis reactions. It has been studied extensively in the fields of medicinal chemistry and organic synthesis, and has been found to be a useful intermediate in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In medicinal chemistry, pyrimidine derivatives have been extensively explored for their therapeutic potentials. A study by Muralidharan et al. (2019) reported the synthesis of novel pyrimidine derivatives with significant anti-inflammatory and analgesic activities. The study highlights the importance of the pyrimidine scaffold and its substituents in medicinal chemistry, indicating the potential utility of compounds like 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).
Synthesis and Structural Analysis
Research on the synthesis and structural characterization of pyrimidine derivatives reveals the importance of these compounds in chemical synthesis and material science. Akbar Ali et al. (2021) demonstrated the synthesis and single-crystal exploration of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. Their work provides insights into the structural stabilities and reactivities of pyrimidine derivatives, which could be crucial for designing new materials or pharmaceuticals (Akbar Ali et al., 2021).
Mecanismo De Acción
Target of Action
A structurally similar compound, (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone, is known to interact with theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Propiedades
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-7-3-4-9(5-10(7)13)11-6-12(16)15-8(2)14-11/h3-6H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPLEJOKCISBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)




![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)




